5-Methyl-3-nitroimidazo[1,2-a]pyridine
CAS No.: 34165-08-7
Cat. No.: VC21301419
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-3-nitroimidazo[1,2-a]pyridine - 34165-08-7](/images/no_structure.jpg)
Specification
CAS No. | 34165-08-7 |
---|---|
Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 5-methyl-3-nitroimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H7N3O2/c1-6-3-2-4-7-9-5-8(10(6)7)11(12)13/h2-5H,1H3 |
Standard InChI Key | OGZKKWYLIWRTHQ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC2=NC=C(N12)[N+](=O)[O-] |
Canonical SMILES | CC1=CC=CC2=NC=C(N12)[N+](=O)[O-] |
Introduction
Fundamental Chemical Identity and Properties
5-Methyl-3-nitroimidazo[1,2-a]pyridine is identified by the CAS number 34165-08-7 and possesses a molecular formula of C₈H₇N₃O₂. The compound consists of a fused imidazo-pyridine system with a methyl group at the 5-position and a nitro group at the 3-position, creating a unique substitution pattern that distinguishes it from other members of the imidazo[1,2-a]pyridine family.
Structural Characteristics
The structural framework of 5-Methyl-3-nitroimidazo[1,2-a]pyridine incorporates a nitrogen bridge between the imidazole and pyridine rings, establishing a planar, conjugated system. The nitro group at position 3 significantly influences the electron distribution within the molecule, while the methyl substituent at position 5 modifies the hydrophobic characteristics and steric environment.
Physicochemical Properties
The compound exhibits specific physicochemical properties that are summarized in Table 1.
Table 1: Physicochemical Properties of 5-Methyl-3-nitroimidazo[1,2-a]pyridine
Property | Value |
---|---|
Molecular Weight | 177.16000 g/mol |
Exact Mass | 177.05400 |
Density | 1.42 g/cm³ |
Polar Surface Area (PSA) | 63.12000 |
LogP | 2.07410 |
Index of Refraction | 1.676 |
HS Code | 2933990090 |
These properties position 5-Methyl-3-nitroimidazo[1,2-a]pyridine in a favorable region of chemical space for potential pharmaceutical applications, with a moderate molecular weight and LogP value suggesting reasonable membrane permeability potential .
Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridine derivatives, including nitro-substituted variants like 5-Methyl-3-nitroimidazo[1,2-a]pyridine, has been an area of significant research interest, with numerous approaches developed to access these valuable heterocycles.
Metal-Free Oxidative Coupling Approaches
Recent advances in green chemistry have led to the development of metal-free methodologies for synthesizing imidazo[1,2-a]pyridine derivatives. These approaches represent environmentally benign alternatives to traditional metal-catalyzed reactions, addressing growing concerns about sustainability in chemical synthesis .
A notable metal-free approach involves the oxidative coupling of aminopyridines with nitroolefins. This protocol employs a catalytic system consisting of iodine and tert-butyl hydroperoxide (TBHP) in the presence of pyridine. The reaction proceeds through a sequence of Michael addition, oxidation, and intramolecular cyclization to generate 3-nitro-2-arylimidazo[1,2-a]pyridine derivatives .
Reaction Mechanism
The reaction mechanism for the synthesis of 3-nitro-substituted imidazo[1,2-a]pyridines begins with a Michael addition between 2-aminopyridine and a β-nitrostyrene, forming intermediate 9. This intermediate undergoes oxidation to form imine 10, which equilibrates to enamine 11. Further oxidation and intramolecular nucleophilic addition lead to the formation of the desired imidazo[1,2-a]pyridine product .
The catalytic cycle involves the formation of an "outer complex" from pyridine and iodine, which, in the presence of TBHP, generates radicals that facilitate the oxidation steps. This metal-free methodology offers a simpler and more environmentally friendly approach compared to traditional metal-catalyzed reactions .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of 5-Methyl-3-nitroimidazo[1,2-a]pyridine. While specific characterization data for this exact compound is limited in the available search results, related compounds provide valuable insights into typical analytical profiles.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structure elucidation of imidazo[1,2-a]pyridine derivatives. For related methyl-substituted nitroimidazo[1,2-a]pyridines, characteristic signals in ¹H NMR include aromatic protons in the region of δ 8.6-7.0 ppm, with methyl group signals appearing around δ 2.3-2.4 ppm .
For instance, the closely related compound 7-Methyl-2-nitro-3-p-tolylimidazo[1,2-a]pyridine shows ¹H NMR signals at δ 8.35 (d, J = 4.8 Hz, 1H), 8.01 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 7.00-6.97 (m, 2H), 2.34 (s, 3H), and 2.31 (s, 3H) . This pattern provides a reference point for understanding the spectral characteristics of 5-Methyl-3-nitroimidazo[1,2-a]pyridine.
Mass Spectrometry
Mass spectrometric analysis typically reveals the molecular ion peak corresponding to the exact mass of the compound. For 5-Methyl-3-nitroimidazo[1,2-a]pyridine, the expected molecular ion would appear at m/z 177, consistent with its calculated exact mass of 177.05400 .
Biological Significance and Pharmaceutical Relevance
Imidazo[1,2-a]pyridines constitute an important class of heterocyclic compounds with diverse biological activities, making 5-Methyl-3-nitroimidazo[1,2-a]pyridine a compound of potential pharmaceutical interest.
Anticancer Activity Profile
Imidazo[1,2-a]pyridines have shown promising anticancer properties through multiple mechanisms of action. These compounds can target various pathways and enzymes implicated in cancer development and progression, including CDK (Cyclin-Dependent Kinase), VEGFR (Vascular Endothelial Growth Factor Receptor), PI3K (Phosphoinositide 3-Kinase), and EGFR (Epidermal Growth Factor Receptor) .
In vitro studies have demonstrated the potential therapeutic effects of various imidazo[1,2-a]pyridine-based compounds against different cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers. The anticancer effects primarily result from inhibitory actions on different molecular mechanisms, including PI3K/Akt pathway, CENP-E, IGF-1R, CDKs, tubulin polymerization, and c-Met inhibition .
Structure-Activity Relationships
The biological activity of imidazo[1,2-a]pyridines strongly depends on their substitution pattern. For 5-Methyl-3-nitroimidazo[1,2-a]pyridine, the nitro group at position 3 may confer distinctive electronic properties that could influence its interactions with biological targets. Nitro groups are known to act as hydrogen bond acceptors and can significantly affect the electron distribution within a molecule, potentially enhancing binding to specific protein targets .
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